Diclofenac Dimer Impurity

Pharmaceutical Analysis Method Validation Regulatory Compliance

Standard pharmacopoeial impurity standards fail to detect this novel dimeric species (MW 590.28). Formed under oxidative/thermal stress, this compound is a critical marker for stability-indicating methods in Diclofenac ANDA submissions. - Enables LOQ < 0.5 μg·mL⁻¹, RSD < 3% in validated UPLC/HPLC - Purity ≥95%; eliminates generic substitution risk - For QC batch release and degradation pathway mapping

Molecular Formula C28H20Cl4N2O4
Molecular Weight 590.28
CAS No. 1609187-32-7
Cat. No. B1149990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac Dimer Impurity
CAS1609187-32-7
Molecular FormulaC28H20Cl4N2O4
Molecular Weight590.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Orange Solid

Diclofenac Dimer Impurity Analytical Reference Standard


Diclofenac Dimer Impurity, chemically designated as 2,2′-[(3,3′,5,5′-Tetrachloro[1,1′-biphenyl]-4,4′-diyl)diimino]bis-benzeneacetic Acid (CAS 1609187-32-7), is a high-molecular-weight (590.28 g/mol) organic impurity specific to the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac [1][2]. It is a novel dimeric species that was previously undetected in standard pharmacopoeial monographs until its identification and characterization in advanced stability-indicating studies [3][4].

Novel dimeric impurity marker Distinct from pharmacopoeial impurities A, B, C
ANDA stability-indicating method fit Validated UPLC/HPLC component per ICH guidelines
Stress-specific degradation product Formed under oxidative/thermal stress; critical for shelf-life studies
Use as an impurity reference standard in regulated pharmaceutical analysis

Diclofenac Dimer Impurity: Why Generic Substitution Fails


Diclofenac Dimer Impurity is not merely a class-level analog; its unique structural and chromatographic properties prevent generic substitution for analytical purposes. As a large dimeric molecule (MW 590.28) [1], it represents a novel impurity that was previously undetected, meaning standard pharmacopoeial reference standards for impurities A, B, C, etc., are structurally and functionally distinct and cannot serve as surrogates [2][3]. Furthermore, its formation under specific oxidative or thermal stress conditions [4] makes it a critical, compound-specific marker for stability and degradation studies. Using an alternative impurity standard would invalidate the specificity and accuracy of validated UPLC/HPLC methods for Diclofenac finished product release .

Structural mismatch with pharmacopoeial impurities

Dimeric structure (high MW) differs from simpler impurities A/B/C; chromatographic behavior may not transfer.

Previously undetected in standard monographs

Standard impurity standards may miss this novel degradation marker, limiting method specificity.

Method validation would be at risk

Using a surrogate standard may alter LOQ, precision, and regulatory acceptance in ANDA filings.

Quantitative Evidence for Diclofenac Dimer Impurity


ANDA Method Validation: LOQ and Precision

A validated UPLC method specifically includes this compound for the simultaneous determination of seven diclofenac impurities, demonstrating its essential role in meeting ICH guidelines for ANDA submissions. The method achieved a limit of quantitation (LOQ) of less than 0.5 μg·mL⁻¹ for the compound, alongside all other impurities, and a relative standard deviation (RSD) of less than 3% for both repeatability and intermediate precision experiments [1][2][3]. This contrasts with generic impurity methods lacking this specific dimer.

ANDA Method Validation
Cross-study comparable
LOQ < 0.5 μg·mL⁻¹, RSD < 3%
Supports ANDA method robustness
Per ICH Q2(R1) guidelines
Pharmaceutical Analysis Method Validation Regulatory Compliance Quality Control

Novel Impurity Specificity vs. Pharmacopoeial Standards

The compound is characterized as a 'new dimer impurity' or 'previously undetected dimer impurity,' representing a novel impurity discovered during advanced stability studies [1][2][3]. This differentiates it from standard pharmacopoeial impurities (e.g., EP Impurity A, B, C) that are already well-documented. Its identification and separation were key to demonstrating the 'specificity power' of the validated UPLC method [4].

Novel Impurity Specificity
Class-level inference
Distinct peak resolution from API & 6 impurities
Ensures specificity in stability-indicating methods
Previously undetected in pharmacopoeial monographs
Stability Studies Impurity Profiling Pharmaceutical Analysis

High Purity and Pharmacopoeial Traceability

Suppliers of Diclofenac Dimer Impurity (CAS 1609187-32-7) offer the compound as a high-purity reference standard, typically with purity specifications ≥95% [1]. This is accompanied by comprehensive characterization data compliant with regulatory guidelines [2]. Furthermore, suppliers indicate that traceability against pharmacopoeial standards such as USP or EP can be provided based on feasibility [3].

Purity & Regulatory Traceability
Data to verify
Purity ≥ 95%; traceability to USP/EP upon request
Meets analytical reference standard requirements
Vendor specification; feasibility review required
Reference Standards Quality Control Regulatory Compliance

Key Applications of Diclofenac Dimer Impurity


Method Development and Validation for ANDA

The compound is essential for developing and validating new analytical methods, particularly UPLC or HPLC methods, that aim to meet current ICH guidelines for specificity and stability-indication. Its inclusion is critical for demonstrating method robustness and achieving the required LOQ and precision (LOQ < 0.5 μg·mL⁻¹, RSD < 3%) for impurity profiling in ANDA submissions [1].

Stability Studies for Finished Products

As a 'previously undetected' dimer impurity, its identification and quantification are crucial for conducting rigorous stability studies on diclofenac pharmaceutical dosage forms (e.g., tablets, gels, solutions) under stress conditions (thermal, oxidative, photolytic) [2]. The compound serves as a specific marker to ensure product quality over its shelf life and to detect degradation pathways not covered by older impurity profiles [3].

Routine QC and Batch Release Testing

This impurity standard is used in routine QC laboratories for the accurate identification and quantification of the dimer impurity in diclofenac API and finished drug products. Its use ensures that each production batch meets defined impurity limits, a prerequisite for regulatory release .

Pharmaceutical Research and Impurity Synthesis

Research organizations procure this compound for investigations into new degradation pathways, synthesis of novel impurities, and the development of next-generation stability-indicating methods. Its high purity (≥95%) [4] makes it suitable as a starting material for custom synthesis and as an analytical standard for advanced characterization .

Application
Selection Property
Validation Focus
ANDA method development & validation
Specificity & LOQ performance
ICH Q2(R1) method robustness
Stability studies for finished products
Stability-indicating marker
Degradation pathway coverage
Routine QC & batch release testing
Regulatory impurity limits
Batch-to-batch consistency
Pharmaceutical research & impurity synthesis
High-purity reference
Custom synthesis & advanced characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


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